molecular formula C14H13FN2O4 B2622555 6-Fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 420830-23-5

6-Fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2622555
CAS No.: 420830-23-5
M. Wt: 292.266
InChI Key: AXYKRTOTGYPZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class It is characterized by the presence of a fluorine atom at the 6th position, a morpholine ring at the 7th position, and a carboxylic acid group at the 3rd position of the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and morpholine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 6-fluoroquinoline with morpholine under controlled conditions.

    Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 4th position, forming the desired quinolone structure.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 3rd position through a carboxylation reaction, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted quinolones with different functional groups.

Scientific Research Applications

6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving bacterial infections.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it disrupts the DNA replication process, leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

6-Fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring at the 7th position and the fluorine atom at the 6th position contribute to its enhanced stability and activity compared to other quinolone derivatives.

Properties

IUPAC Name

6-fluoro-7-morpholin-4-yl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-10-5-8-11(16-7-9(13(8)18)14(19)20)6-12(10)17-1-3-21-4-2-17/h5-7H,1-4H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYKRTOTGYPZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973963
Record name 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-25-8
Record name 6-Fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.